(1-Propyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a propyl group and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of a benzodiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of halogenated benzodiazoles using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzodiazoles.
Scientific Research Applications
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (1-Propyl-1,3-benzodiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
(1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a phenyl group instead of a propyl group.
(1H-1,3-benzodiazol-4-yl)boronic acid: Different substitution pattern on the benzodiazole ring.
Uniqueness
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the propyl group may also affect its solubility and interaction with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
(1-propylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGYQWARYNWOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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